molecular formula C7H6N2O4 B3050907 Methyl 4-nitropyridine-2-carboxylate CAS No. 29681-41-2

Methyl 4-nitropyridine-2-carboxylate

Cat. No.: B3050907
CAS No.: 29681-41-2
M. Wt: 182.13 g/mol
InChI Key: CPBOTXGXHPDXBZ-UHFFFAOYSA-N
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Description

Contextual Significance of Nitropyridine Derivatives in Organic Synthesis

Nitropyridine derivatives are a class of pyridine (B92270) compounds that contain one or more nitro groups attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. This enhanced reactivity makes nitropyridines valuable intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups through nucleophilic aromatic substitution reactions. nih.govmdpi.com The nitro group itself can also be reduced to an amino group, providing a pathway to a diverse array of substituted pyridines. mdpi.com

Nitropyridines are key precursors in the synthesis of various bioactive molecules. researchgate.net Their utility is demonstrated in the preparation of compounds with potential applications in medicinal chemistry, including those with antibacterial and other therapeutic properties. acs.orgmdpi.com The strategic placement of the nitro group on the pyridine ring can direct the regioselectivity of subsequent reactions, offering precise control over the synthesis of complex molecular architectures.

Overview of Heterocyclic Carboxylates in Chemical Research

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within the ring structure. When these heterocycles are functionalized with a carboxylate group (a carboxylic acid or its ester), they are known as heterocyclic carboxylates. This class of compounds is of immense importance in chemical research, particularly in the fields of medicinal chemistry and materials science.

The carboxylate group can act as a hydrogen bond donor or acceptor, influencing the intermolecular interactions of the molecule and its binding to biological targets. Furthermore, the carboxylate moiety can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes, making heterocyclic carboxylates versatile synthetic intermediates. In materials science, heterocyclic carboxylates are utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing. rsc.org

Historical Development and Emerging Research Areas in Pyridine Chemistry

The history of pyridine chemistry dates back to the 19th century with its initial isolation from bone oil. Since then, the field has evolved significantly, with the development of numerous synthetic methods for the preparation of a wide range of pyridine derivatives. Early research focused on understanding the fundamental reactivity of the pyridine ring, establishing its aromatic character and its propensity to undergo both electrophilic and nucleophilic substitution reactions.

In recent years, research in pyridine chemistry has been driven by the demand for novel compounds with specific biological activities and material properties. Emerging areas of research include the development of new catalytic methods for the selective functionalization of the pyridine ring, the synthesis of complex pyridine-containing natural products, and the design of pyridine-based materials with tailored electronic and optical properties. The exploration of pyridine N-oxides has also opened up new avenues for functionalization, as the N-oxide group alters the reactivity of the pyridine ring and can be readily removed after serving its synthetic purpose. nih.gov

Methyl 4-nitropyridine-2-carboxylate: A Detailed Profile

While extensive research on a wide array of pyridine derivatives has been published, "this compound" itself is a compound for which detailed, publicly available research is not abundant. However, its structure, comprising a pyridine ring substituted with a nitro group at the 4-position and a methyl carboxylate group at the 2-position, allows for a comprehensive understanding of its expected chemical properties and reactivity based on the well-established principles of organic chemistry and the known behavior of related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 198.13 g/mol
IUPAC Name This compound
CAS Number 3352523 (from PubChem CID)
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Note: Some properties are predicted based on the chemical structure and data for analogous compounds.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process starting from a more readily available pyridine derivative. A plausible synthetic route could begin with the oxidation of a methyl group at the 2-position of a substituted pyridine to a carboxylic acid, followed by esterification and then nitration.

Alternatively, a strategy involving the nitration of a pyridine N-oxide precursor followed by esterification and deoxygenation could be employed. The nitration of pyridine N-oxides typically occurs at the 4-position, making this a regioselective approach. For instance, the nitration of 2-methylpyridine-N-oxide would yield 2-methyl-4-nitropyridine-N-oxide, which could then be oxidized to the corresponding carboxylic acid, esterified, and finally deoxygenated to yield the target compound. orgsyn.org

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its three functional components: the pyridine ring, the nitro group, and the methyl carboxylate group.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 4-position, along with the electron-withdrawing effect of the nitrogen atom in the pyridine ring, makes the positions ortho and para to the nitro group (positions 3 and 5) susceptible to nucleophilic attack. However, the position para to the nitro group is already substituted. Therefore, nucleophilic attack is most likely to occur at the positions ortho to the nitro group. More significantly, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when attacked by strong nucleophiles. This allows for the introduction of a variety of substituents at the 4-position. mdpi.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). mdpi.com This transformation would yield Methyl 4-aminopyridine-2-carboxylate, a compound that could serve as a precursor for the synthesis of a wide range of fused heterocyclic systems and other functionalized pyridines.

Reactions of the Ester Group: The methyl carboxylate group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid (4-nitropyridine-2-carboxylic acid), amidation to form amides, and reduction to a primary alcohol. These transformations provide further avenues for the diversification of the molecular structure.

The potential applications of this compound lie primarily in its role as a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a valuable building block for the construction of more complex molecules with potential biological activity. For example, derivatives of this compound could be explored as potential therapeutic agents, agrochemicals, or as ligands in coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)6-4-5(9(11)12)2-3-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBOTXGXHPDXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391713
Record name Methyl 4-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-41-2
Record name Methyl 4-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Methyl 4 Nitropyridine 2 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group at the 4-position, para to the ring nitrogen, significantly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the nitro group, which, despite not being a typical leaving group in aliphatic systems, is an excellent leaving group in these activated aromatic systems. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing substituents.

The electron-deficient C4 position of Methyl 4-nitropyridine-2-carboxylate is a prime target for attack by various heteroatom nucleophiles. Oxygen, nitrogen, and sulfur nucleophiles can readily displace the 4-nitro group to form a range of substituted pyridine derivatives.

Oxygen Nucleophiles: Alkoxides, such as methoxide (B1231860) and ethoxide, and hydroxide (B78521) ions are effective nucleophiles for displacing the nitro group. These reactions typically proceed under mild to moderate conditions to yield the corresponding 4-alkoxy or 4-hydroxypyridine (B47283) derivatives. The general reactivity follows the expected trend for SNAr reactions on electron-poor heteroaromatics.

Nitrogen Nucleophiles: Amines, both primary and secondary, as well as ammonia (B1221849), can act as nucleophiles to replace the nitro group, leading to the formation of 4-aminopyridine (B3432731) derivatives. These products are valuable building blocks in medicinal chemistry. The reaction conditions often involve heating the substrate with the amine in a suitable solvent.

Sulfur Nucleophiles: Thiolates are particularly potent nucleophiles in SNAr reactions due to the high polarizability of sulfur. google.com Reactions of nitropyridines with thiols in the presence of a base proceed efficiently to give the corresponding thioethers. nih.gov Studies on related 2-substituted-3-nitropyridines have shown that the nitro group is readily and selectively substituted by sulfur nucleophiles under mild conditions, such as heating in DMF with potassium carbonate. nih.gov This high reactivity is expected to be mirrored in this compound.

Table 1: Representative SNAr Reactions with Heteroatom Nucleophiles on Nitropyridines This table presents examples from related nitropyridine systems to illustrate the expected reactivity of this compound.

Nucleophile Reagent Example Expected Product with this compound Typical Conditions
Oxygen Sodium Methoxide (NaOMe) Methyl 4-methoxypyridine-2-carboxylate Methanol (B129727), room temp. to reflux
Nitrogen Piperidine Methyl 4-(piperidin-1-yl)pyridine-2-carboxylate DMF or DMSO, heat
Sulfur Benzylthiol (BnSH) / K2CO3 Methyl 4-(benzylthio)pyridine-2-carboxylate DMF, heat

The displacement of a nitro group by a halide, particularly fluoride (B91410), is a synthetically valuable transformation known as halodenitration. This reaction provides a route to fluorinated pyridines, which are important in pharmaceutical and agrochemical research. The reaction is typically carried out using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Research on the isomeric compound, Methyl 3-nitropyridine-4-carboxylate, has demonstrated the successful replacement of the nitro group by a fluoride anion using CsF in refluxing DMSO, affording Methyl 3-fluoropyridine-4-carboxylate in good yield. The electron-poor nature of the pyridine ring, combined with the anion-stabilizing effect of the adjacent carboxylate group, facilitates the departure of the nitro group. A similar outcome is anticipated for this compound, providing a direct pathway to Methyl 4-fluoropyridine-2-carboxylate.

Table 2: Halogen Exchange (Fluorodenitration) Example Based on the reaction of a closely related isomer.

Substrate Reagent Solvent Temperature Product Yield
Methyl 3-nitropyridine-4-carboxylate CsF DMSO Reflux (1.5 h) Methyl 3-fluoropyridine-4-carboxylate 38%

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In the context of nitropyridines, VNS allows for the introduction of alkyl groups at positions activated by the nitro group, typically ortho or para to it. This reaction involves the addition of a carbanion bearing a leaving group (e.g., a sulfonyl or halogen) to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group's conjugate acid to restore aromaticity.

For this compound, the positions ortho to the nitro group (C3 and C5) are activated for VNS. The reaction of electrophilic 3-nitropyridines with sulfonyl-stabilized carbanions has been shown to produce C-H alkylated products. The process involves the formation of a Meisenheimer-type adduct, followed by the elimination of a sulfinic acid. While primary alkyl groups are readily introduced, the reaction can be sensitive to steric hindrance; for instance, the introduction of secondary alkyl groups like isopropyl can be challenging.

Table 3: Representative Vicarious Nucleophilic Substitution Reactions Illustrative examples based on the reactivity of 3-nitropyridine (B142982) systems.

Nitroarene Carbanion Precursor Base Expected Product with this compound
3-Nitropyridine Methyl phenyl sulfone KHMDS Methyl 3-methyl-4-nitropyridine-2-carboxylate
3-Nitropyridine Ethyl phenyl sulfone KHMDS Methyl 3-ethyl-4-nitropyridine-2-carboxylate

Reactivity of the Carboxylate Moiety

The methyl ester group at the 2-position of the pyridine ring can also undergo various transformations typical of carboxylic acid derivatives.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of a catalyst would lead to the corresponding ethyl or isopropyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester's carbonyl carbon.

Given the presence of the basic pyridine nitrogen, acid-catalyzed methods may require careful selection of conditions to avoid unwanted side reactions.

The methyl ester can be converted into a variety of other functional groups, most commonly a carboxamide. This transformation, known as amidation or aminolysis, is typically achieved by reacting the ester with a primary or secondary amine. While the direct reaction of esters with amines can be slow, it is often facilitated by heating. The synthesis of various nitropyridinecarboxamides has been successfully achieved by treating the corresponding ethyl esters with ammonia. researchgate.net

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 4-nitropicolinic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., DCC, HBTU) to form the amide bond under mild conditions. This two-step procedure is often more efficient and broadly applicable than direct aminolysis of the ester.

Table 4: Potential Transformations of the Carboxylate Moiety

Transformation Reagents Expected Product
Transesterification Ethanol (excess), H+ or EtO- Ethyl 4-nitropyridine-2-carboxylate
Hydrolysis LiOH, H2O/THF 4-Nitropyridine-2-carboxylic acid
Amidation (direct) Benzylamine, Heat N-Benzyl-4-nitropyridine-2-carboxamide

| Amidation (via acid) | 1. LiOH, H2O/THF 2. Aniline, DCC | N-Phenyl-4-nitropyridine-2-carboxamide |

Cycloaddition Chemistry of this compound

The presence of both a nitro group and a methyl carboxylate group, both of which are electron-withdrawing, significantly influences the reactivity of the pyridine ring in cycloaddition reactions. These substituents activate the ring for specific types of pericyclic reactions.

1,3-Dipolar Cycloaddition Reactions of Nitropyridyl Isocyanates

While direct 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented, a closely related and highly relevant reaction involves the conversion of the methyl carboxylate to an isocyanate, which then readily participates in such cycloadditions. The synthesis of nitropyridyl isocyanates can be achieved from the corresponding methyl nitropyridine carboxylates. This transformation typically proceeds via a Curtius rearrangement of an acyl azide (B81097), which is formed from the corresponding carboxylic acid hydrazide derived from the methyl ester. researchgate.net

Once formed, these nitropyridyl isocyanates are valuable precursors for 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, including azides and pyridine N-oxides. researchgate.net

Reaction with Azides:

Nitropyridyl isocyanates undergo 1,3-dipolar cycloaddition with azides, such as trimethylsilyl (B98337) azide (TMSA), to yield tetrazolinones. For instance, the reaction of a nitropyridyl isocyanate with TMSA leads to the formation of a tetrazol-5(4H)-one derivative. This reaction highlights the reactivity of the isocyanate group as a dipolarophile. researchgate.net

Reaction with Pyridine N-oxides:

The reaction of nitropyridyl isocyanates with pyridine N-oxides also proceeds via a 1,3-dipolar cycloaddition mechanism. The initial cycloadduct, however, is often unstable and undergoes rearrangement and decarboxylation to afford substituted aminopyridines. For example, the reaction of a nitropyridyl isocyanate with substituted pyridine N-oxides results in the formation of N-(nitropyridin-yl)pyridin-2-amines in good yields. researchgate.net These reactions demonstrate that nitropyridyl isocyanates exhibit similar reactivity in 1,3-dipolar cycloadditions to the more commonly studied phenyl isocyanates. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Products from Nitropyridyl Isocyanates This table is illustrative and based on the reactivity of similar nitropyridyl isocyanates.

Nitropyridyl Isocyanate Precursor1,3-DipoleProduct Type
Methyl 3-nitro-4-pyridinecarboxylateTrimethylsilyl azide1-(3-nitropyridin-4-yl)-1H-tetrazol-5(4H)-one
Methyl 5-nitro-2-pyridinecarboxylateTrimethylsilyl azide1-(5-nitropyridin-2-yl)-1H-tetrazol-5(4H)-one
Methyl 3-nitro-4-pyridinecarboxylate3,5-dimethylpyridine N-oxide3,5-dimethyl-N-(3-nitropyridin-4-yl)pyridin-2-amine
Methyl 5-nitro-2-pyridinecarboxylate3,5-dimethylpyridine N-oxide3,5-dimethyl-N-(5-nitropyridin-2-yl)pyridin-2-amine

[2+4]-Cycloaddition Reactions

In [2+4]-cycloaddition reactions, also known as Diels-Alder reactions, the electron-deficient nature of the pyridine ring in this compound, due to the presence of the nitro and methyl carboxylate groups, suggests that it can act as a dienophile. Theoretical studies using Density Functional Theory (DFT) have shown that nitropyridines, such as 3-nitropyridine and 4-nitropyridine (B72724) N-oxide, can indeed function as dienophiles in polar Diels-Alder reactions with various dienes. scilit.comsciforum.net

These studies predict that the cycloaddition would lead to the formation of quinoline (B57606) derivatives. The reaction mechanism is proposed to be a concerted and asynchronous process. sciforum.net While specific experimental data for this compound in Diels-Alder reactions is limited in the reviewed literature, its electronic properties strongly support its potential as a reactive dienophile. The electron-withdrawing groups would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system, facilitating the reaction with electron-rich dienes. wikipedia.org

The regioselectivity of such reactions would be influenced by the substitution pattern on both the nitropyridine dienophile and the diene.

Other Functional Group Transformations

Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities, such as an ester, is a common and important transformation in organic synthesis. For a molecule like this compound, this reduction can lead to the corresponding aminopyridine derivative, a versatile building block for further functionalization.

A variety of reagents and conditions are available for the selective reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. For substrates containing other reducible groups, careful selection of the catalyst and reaction conditions is crucial to achieve selectivity.

Chemical Reduction:

Several chemical reducing agents can achieve the selective reduction of a nitro group in the presence of an ester. These include:

Metal/Acid Systems: Iron in acidic media is a classic and effective method. wikipedia.org

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride might also reduce the ester, milder reagents or modified borohydride (B1222165) systems can be more selective. For instance, sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ has been used for the selective reduction of nitroaromatic compounds. jsynthchem.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a metal catalyst (e.g., Raney nickel) or systems like zinc powder and hydrazine glyoxylate (B1226380) can effectively reduce nitro groups under mild conditions, often preserving ester functionalities. wikipedia.org

The product of the reduction of this compound would be Methyl 4-aminopyridine-2-carboxylate.

Table 2: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

Reagent/SystemTypical Conditions
H₂, Pd/CHydrogen atmosphere, various solvents
Fe, Acetic AcidRefluxing acetic acid
SnCl₂, HClAcidic conditions
NaBH₄, Ni(PPh₃)₄Ethanol solvent
Hydrazine, Raney Ni0-10 °C
Zn powder, Hydrazine glyoxylateRoom temperature

Oxidation Reactions

The oxidation of this compound can potentially occur at several sites.

N-Oxidation:

While many nitropyridines are synthesized from the corresponding pyridine N-oxides, if the starting material is the pyridine itself, N-oxidation is a common reaction. nih.gov The oxidation of the pyridine nitrogen to an N-oxide can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). orgsyn.orgresearchgate.net The resulting this compound 1-oxide is a known compound. sielc.com The presence of the N-oxide group can further influence the reactivity of the pyridine ring, particularly in nucleophilic substitution reactions.

Oxidation of the Pyridine Ring:

The pyridine ring itself is generally resistant to oxidation, especially when substituted with electron-withdrawing groups. However, under harsh oxidative conditions, degradation of the ring can occur. More relevant is the oxidation of precursors. For instance, the oxidation of a methyl group on the pyridine ring to a carboxylic acid is a known transformation, often carried out with strong oxidizing agents. google.com

Derivatization Strategies and Applications in Complex Chemical Synthesis

Methyl 4-nitropyridine-2-carboxylate as a Key Building Block

The strategic placement of the nitro group at the 4-position and the methyl carboxylate at the 2-position of the pyridine (B92270) ring makes this compound an activated substrate for various chemical transformations. This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions at the 4-position, where the nitro group acts as a potent electron-withdrawing group and a good leaving group.

Synthesis of Substituted Pyridine Derivatives

The primary application of this compound in generating substituted pyridine derivatives lies in the nucleophilic aromatic substitution of the 4-nitro group. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the nitro group to introduce diverse functionalities at the C4-position of the pyridine ring. This reactivity is a cornerstone for creating libraries of substituted picolinic acid derivatives.

The general reaction scheme involves the treatment of this compound with a suitable nucleophile in an appropriate solvent, often with the addition of a base to facilitate the reaction. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates the attack of the nucleophile and the subsequent formation of a Meisenheimer complex, which then expels the nitrite (B80452) ion to yield the substituted product.

While specific studies on this compound are limited, the reactivity of analogous 4-nitropyridine (B72724) derivatives is well-documented. For instance, various nucleophiles have been shown to displace the nitro group in similar systems, as illustrated in the following table of analogous reactions.

Table 1: Analogous Nucleophilic Aromatic Substitution Reactions on Nitropyridine Scaffolds

Nucleophile Reagent Product Reference
Fluoride (B91410) Cesium fluoride (CsF) Methyl 3-fluoropyridine-4-carboxylate nih.gov
Amines Various primary and secondary amines 4-amino-substituted pyridines mdpi.com
Thiolates Thiophenolates 4-(Arylthio)pyridines mdpi.com

This table presents examples from related nitropyridine systems to illustrate the potential scope of nucleophilic substitution reactions.

Precursors for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The nitro group can be readily reduced to an amino group, which then serves as a handle for subsequent cyclization reactions. The reduction of the nitro group is typically achieved using standard reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or sodium dithionite.

The resulting methyl 4-aminopyridine-2-carboxylate is a bifunctional molecule poised for the construction of a second heterocyclic ring fused to the pyridine core. For example, reaction with α-haloketones can lead to the formation of pyrrolo[2,3-c]pyridines (6-azaindoles), while condensation with 1,3-dicarbonyl compounds can yield pyridopyrimidines. The specific fused system obtained depends on the nature of the cyclizing agent employed.

Generation of Bis- and Tris-Heterocyclic Compounds

The synthetic utility of this compound extends to the construction of more complex bis- and tris-heterocyclic compounds. By strategically employing the functional groups present on the pyridine ring, it is possible to append additional heterocyclic moieties.

One common strategy involves the conversion of the ester group into a hydrazide, followed by cyclization with appropriate reagents to form five-membered heterocycles like triazoles or oxadiazoles. Alternatively, the substituted pyridines obtained from nucleophilic substitution of the nitro group (as described in 4.1.1) can themselves be precursors for further elaboration into multi-heterocyclic systems. For instance, if the introduced substituent contains reactive functional groups, these can be utilized for subsequent ring-forming reactions.

Targeted Synthesis of Heterocyclic Frameworks

The strategic functionalization of this compound allows for the targeted synthesis of specific and medicinally relevant heterocyclic frameworks, such as azaindole and triazolopyridine derivatives.

Formation of Azaindole Derivatives

The synthesis of azaindole derivatives from this compound typically proceeds through a multi-step sequence commencing with the reduction of the nitro group to an amine. The resulting methyl 4-aminopyridine-2-carboxylate can then be elaborated into the azaindole core. A common approach is the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitro- or amino-pyridine with a vinyl Grignard reagent. While direct application to this compound is not extensively reported, the synthesis of 4- and 6-azaindoles from other nitropyridines using this methodology is known. researchgate.net

Another powerful strategy for constructing the pyrrole (B145914) ring of the azaindole system is through palladium-catalyzed cross-coupling reactions. For instance, a halogenated aminopyridine derivative could undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the azaindole. Although this would require prior conversion of the nitro group to an amino group and potential modification of the substitution pattern, it highlights a plausible synthetic route.

Table 2: Key Synthetic Steps for Azaindole Formation from Pyridine Precursors

Reaction Type Key Transformation Reagents/Conditions Resulting Structure Reference
Bartoli Indole Synthesis Reaction of a nitropyridine with a vinyl Grignard reagent Vinylmagnesium bromide Azaindole core researchgate.net
Sonogashira Coupling and Cyclization Coupling of a haloaminopyridine with an alkyne, followed by cyclization Pd catalyst, CuI, base Azaindole core acs.org

This table outlines general strategies for azaindole synthesis starting from pyridine derivatives.

Synthesis of Triazolopyridine Compounds

The construction of triazolopyridine frameworks from this compound necessitates the introduction of a hydrazine (B178648) or a related nitrogen-rich functionality. A common pathway involves the initial reduction of the nitro group to an amino group. The resulting methyl 4-aminopyridine-2-carboxylate can then be transformed into a hydrazinopyridine derivative.

This hydrazinopyridine intermediate is a key precursor for the formation of the fused triazole ring. Cyclization can be achieved through various methods, such as reaction with formic acid or its derivatives to yield researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridines, or with other reagents to access different isomers of the triazolopyridine system. organic-chemistry.orgnih.govresearchgate.net The specific isomer formed is dependent on the cyclization conditions and the reagents employed.

The synthesis of triazolopyridines often involves the reaction of an aminopyridine with a reagent that provides the remaining atoms for the triazole ring. For instance, 2-aminopyridines can react with nitriles in the presence of a copper catalyst to form researchgate.netorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org This suggests that after reduction of the nitro group, the resulting aminopyridine derivative from this compound could be a viable substrate for such transformations.

Derivatization to Isocoumarin (B1212949) and Naphthyridine Analogues

The structural framework of this compound serves as a viable starting point for the synthesis of fused heterocyclic systems, particularly naphthyridine analogues. The strategic transformation of its nitro and ester functional groups allows for the construction of these bicyclic structures, which are prevalent in many biologically active compounds.

The synthesis of naphthyridine derivatives, specifically 1,6-naphthyridin-2(1H)-ones, can be envisioned through a multi-step sequence starting with the reduction of the 4-nitro group. This initial reduction, typically achieved using standard conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl), yields Methyl 4-aminopyridine-2-carboxylate. This amino-ester is a key intermediate analogous to other 4-aminopyridine (B3432731) derivatives used in established naphthyridine syntheses. mdpi.com

Following the formation of the 4-amino derivative, condensation with a suitable three-carbon unit can lead to the formation of the second ring. For instance, reaction with dicarbonyl compounds or their equivalents, such as diethyl malonate in the presence of a base like sodium ethoxide, would facilitate the cyclization to form a 4-hydroxy-1,6-naphthyridin-2(1H)-one scaffold. mdpi.com This general strategy, outlined in the table below, demonstrates the synthetic utility of the aminopyridine intermediate.

StepReactionReagents and ConditionsIntermediate/Product
1Reduction of Nitro GroupH₂, Pd/C or Sn, HClMethyl 4-aminopyridine-2-carboxylate
2CyclizationDiethyl malonate, NaOEt, EtOH4-Hydroxy-1,6-naphthyridin-2(1H)-one derivative
3Optional HydrolysisAcid or Base4-Hydroxy-1,6-naphthyridin-2(1H)-one-3-carboxylic acid

While the synthesis of naphthyridines is a well-trodden path from 4-aminopyridines, the derivatization to isocoumarin analogues from this specific precursor is not extensively documented in the literature. Isocoumarins are benzopyran-1-one structures, and their synthesis typically involves intramolecular cyclization of ortho-substituted benzoic acid derivatives. Creating a direct isocoumarin analogue from a pyridine-based starting material would require significant and complex transformations that are not commonly reported. However, the synthesis of related hybrid molecules, such as coumarin-isoxazole-pyridine systems, has been achieved through cycloaddition reactions, indicating the potential for creating complex fused rings from pyridine precursors. preprints.orgnih.gov

Preparation of Oxazolopyridine Derivatives

The synthesis of oxazolopyridines, another important class of heterocyclic compounds, can be approached from precursors derived from this compound. The formation of the oxazole (B20620) ring requires an amino group and a hydroxyl group on adjacent carbons of the pyridine ring.

A plausible synthetic route would again begin with the reduction of the 4-nitro group to generate Methyl 4-aminopyridine-2-carboxylate. The subsequent challenge is the introduction of a hydroxyl group at either the C3 or C5 position. A potential pathway to an oxazolo[4,5-c]pyridine (B1611411) would involve the nitration of the 4-amino derivative at the 3-position, followed by reduction of this new nitro group to a hydroxylamine (B1172632) or amine, and subsequent diazotization to install a hydroxyl group.

A more direct, albeit hypothetical, pathway involves the conversion of this compound to a 3-amino-4-hydroxypyridine (B189613) derivative, which could then undergo cyclization. Established methods for synthesizing oxazolo[5,4-b]pyridines often involve the intramolecular cyclization of monoamides formed from the acylation of 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides. buketov.edu.kzresearchgate.netbuketov.edu.kz Adapting this compound to fit this synthetic scheme would require a series of functional group interconversions to create the necessary 3-amino-2-oxo-pyridine scaffold.

The general approach for forming the oxazole ring is summarized below, highlighting the key precursor functionalities required.

Oxazolopyridine TypeRequired PrecursorGeneral Method
Oxazolo[4,5-b]pyridine2-Amino-3-hydroxypyridineCondensation with a carboxylic acid or derivative
Oxazolo[5,4-b]pyridine3-Amino-2-hydroxypyridineCondensation with a carboxylic acid or derivative
Oxazolo[4,5-c]pyridine3-Amino-4-hydroxypyridine or 4-Amino-3-hydroxypyridineIntramolecular cyclization/condensation

Given these requirements, the preparation of oxazolopyridine derivatives from this compound is a multi-step endeavor that relies on the initial reduction of the nitro group, followed by strategic introduction of a hydroxyl group adjacent to the resulting amine.

Applications in Advanced Organic Transformations

Utility in Ligand Synthesis for Metal Complexation Studies

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org this compound, and its corresponding carboxylate, possess multiple potential coordination sites: the pyridine nitrogen, the carbonyl oxygen of the ester/carboxylate, and the oxygen atoms of the nitro group.

The primary coordination is expected to occur through the pyridine nitrogen atom and the carbonyl oxygen of the carboxylate group (upon hydrolysis of the methyl ester), forming a chelate ring with the metal center. This bidentate coordination mode is common for pyridine-2-carboxylate ligands and leads to the formation of stable five-membered metallacycles. wikipedia.orgnih.gov

Potential Coordination SiteRole in ComplexationEffect of Substituents
Pyridine NitrogenPrimary coordination site (Lewis base)Basicity is reduced by the electron-withdrawing nitro and ester groups.
Carboxylate OxygenForms a stable chelate ring with the metal center.Enhances ligand binding affinity (chelate effect).
Nitro Group OxygensGenerally non-coordinating to 3d metals.Acts as a strong electron-withdrawing group, influencing the electronic properties of the complex.

The ability to tune electronic properties makes ligands derived from this compound valuable for studies in catalysis, materials science, and bioinorganic chemistry.

Role in the Development of Fine Chemicals and Intermediates

Aromatic nitro compounds are fundamental intermediates in the synthesis of a vast array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals, primarily due to the versatile reactivity of the nitro group. mdpi-res.comresearchgate.net this compound is a prime example of such a versatile building block, offering three distinct points for chemical modification.

The Nitro Group : This is arguably the most versatile functional group on the molecule. It can be readily reduced to an amine (R-NH₂), which opens up a vast landscape of subsequent reactions. The resulting 4-aminopyridine-2-carboxylate can be used in diazotization reactions to introduce other functional groups (e.g., -OH, -Cl, -Br) or can be acylated to form amides, which are common in pharmaceutical structures.

The Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. This functionality is crucial for linking the pyridine core to other molecular fragments.

The Pyridine Ring : The pyridine scaffold itself is a key "pharmacophore" present in numerous drugs. The electron-deficient nature of the ring, exacerbated by the nitro and ester groups, makes it susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group on the ring.

This trifecta of reactivity allows this compound to serve as a key precursor for highly substituted pyridine derivatives, which are central to many important fine chemicals. For example, substituted pyridine-dicarboxylic acids are known inhibitors of human 2-oxoglutarate (2OG)-dependent oxygenases, a target for anticancer therapy. nih.gov

Exploration as Oxidizing Reagents in Specific Organic Syntheses

While the reduction of the nitro group is its most common transformation, the nitro group itself can function as an oxidant in certain chemical reactions. Aromatic nitro compounds are known to participate in redox reactions where they accept electrons and are themselves reduced. wikipedia.org For instance, nitroarenes have been employed as oxidants in N-Heterocyclic Carbene (NHC)-catalyzed reactions, where they act as oxygen atom transfer agents for the β-hydroxylation of enals. nih.gov In such processes, the nitro compound is typically reduced to a nitroso derivative.

The oxidizing potential of this compound stems from its electron-deficient aromatic system. The combination of the electronegative pyridine nitrogen and the powerful electron-withdrawing nitro and ester groups lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it a more favorable electron acceptor.

Potential applications where this compound could be explored as an oxidizing reagent include:

Catalytic Oxidation of Alcohols : In conjunction with a suitable catalyst, it could potentially oxidize primary or secondary alcohols to aldehydes or ketones. mdpi.commsu.edu In such a cycle, the nitro-pyridine would be reduced, and a co-oxidant would be required to regenerate it.

Dehydrogenation Reactions : It might facilitate the removal of hydrogen from activated substrates, leading to the formation of double bonds.

Single-Electron Transfer (SET) Processes : The low-lying LUMO suggests it could participate in SET pathways, initiating radical reactions. nih.gov

While the use of this compound as a stoichiometric or catalytic oxidant is not yet a mainstream application, its electronic properties make it a candidate for exploration in the development of new oxidative methodologies.

Spectroscopic and Advanced Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for identifying the functional groups and understanding the bonding framework of a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, a detailed vibrational fingerprint of Methyl 4-nitropyridine-2-carboxylate can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. For this compound, the FT-IR spectrum is expected to be characterized by absorption bands indicative of its constituent parts: the pyridine (B92270) ring, the nitro group, and the methyl carboxylate group.

Key vibrational modes anticipated in the FT-IR spectrum include:

NO₂ Group Vibrations: The nitro group typically exhibits strong and distinct absorption bands. The asymmetric stretching vibration (νas(NO₂)) is expected in the range of 1500-1580 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) appears in the 1300-1380 cm⁻¹ region. nih.gov These are often intense absorptions in the IR spectrum. nih.gov

C=O Stretching Vibration: The carbonyl group of the methyl carboxylate will produce a strong absorption band, typically in the region of 1700-1740 cm⁻¹. ukm.edu.my

C-O Stretching Vibrations: The ester linkage also gives rise to C-O stretching bands. The C-O-C asymmetric stretch is usually found between 1250 and 1300 cm⁻¹, and the symmetric stretch is located between 1000 and 1100 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

CH₃ Group Vibrations: The methyl group will show characteristic C-H stretching vibrations around 2950-3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular interactions in the solid state.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1580
Nitro (NO₂)Symmetric Stretch1300 - 1380
Carbonyl (C=O)Stretch1700 - 1740
Ester (C-O)Asymmetric Stretch1250 - 1300
Pyridine RingC=C, C=N Stretch1400 - 1600
Methyl (CH₃)C-H Stretch2950 - 3000

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, FT-Raman spectroscopy would be particularly useful for observing vibrations of the pyridine ring and the C-C and C-N bonds, which often produce strong Raman signals. In contrast to their strong IR absorption, the nitro group vibrations are typically weak in the Raman spectrum. nih.gov This complementary nature is invaluable for a complete vibrational analysis.

To accurately assign the observed vibrational bands in the FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often employed. researchgate.net This computational method, typically performed alongside quantum chemical calculations like Density Functional Theory (DFT), quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net

PED analysis helps to resolve ambiguities in spectral interpretation, especially in complex molecules where vibrational modes can be coupled. For this compound, PED would be essential to differentiate between the various ring vibrations and to understand the extent of mixing between the vibrations of the substituents and the pyridine core. researchgate.net

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyridine ring, being an aromatic system, will have characteristic π→π* transitions. The nitro group is a strong chromophore and will significantly influence the electronic spectrum. The presence of the nitro group often leads to charge-transfer bands, where electron density is moved from the pyridine ring (donor) to the nitro group (acceptor) upon excitation. nih.gov These charge-transfer interactions can result in absorption bands at longer wavelengths. nih.gov For comparison, the related compound 4-nitropyridine (B72724) N-oxide exhibits a solvatochromic effect in the long-wavelength ultraviolet region (330-355 nm). researchgate.netnih.gov

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity, which can be used to study the nature of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

Transition TypeDescriptionExpected Wavelength Region
π→πExcitation of electrons from π bonding to π antibonding orbitals, primarily within the pyridine ring.UV region
n→πExcitation of non-bonding electrons (e.g., from the oxygen atoms of the nitro and carboxylate groups) to π antibonding orbitals.Near-UV or Visible region
Intramolecular Charge Transfer (ICT)Excitation involving significant charge redistribution from the pyridine ring to the nitro group.Near-UV or Visible region

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with light of a specific wavelength and then detecting the light emitted as the molecule relaxes back to the ground state. While many nitroaromatic compounds are known to have low or no fluorescence quantum yields due to efficient non-radiative decay pathways (such as intersystem crossing), studying the emission properties can still provide valuable information about the nature of the first excited state (S₁).

If this compound were to exhibit fluorescence, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would provide insights into the geometric and electronic reorganization of the molecule in the excited state. The fluorescence quantum yield and lifetime would further characterize the de-excitation processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For this compound, various NMR techniques are employed to characterize its unique structural features.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group and the ester functionality significantly influences the chemical shifts of these protons.

The methyl protons of the ester group are expected to appear as a singlet in the upfield region of the spectrum, typically around 3.9-4.0 ppm.

A hypothetical data table for the ¹H NMR of this compound is presented below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.50d2.0
H-58.30dd5.0, 2.0
H-69.10d5.0
-OCH₃4.00s-

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region, typically between 120 and 160 ppm. The carbon attached to the nitro group (C-4) would be significantly deshielded.

The carbonyl carbon of the ester group is expected to appear further downfield, typically in the range of 160-170 ppm.

The methyl carbon of the ester group will appear in the upfield region of the spectrum, typically around 50-60 ppm.

A hypothetical data table for the ¹³C NMR of this compound is presented below.

CarbonChemical Shift (δ, ppm)
C-2148.0
C-3125.0
C-4150.0
C-5120.0
C-6155.0
C=O165.0
-OCH₃53.0

Note: This data is hypothetical and serves as an illustrative example.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and Solid-State NMR, can provide further structural insights.

2D NMR: Techniques like Correlation Spectroscopy (COSY) can establish proton-proton couplings, helping to assign the signals of the pyridine ring protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively confirm the assignments of both the ¹H and ¹³C NMR spectra.

Solid-State NMR: For a crystalline sample, solid-state NMR could provide information about the molecular structure and packing in the solid state, complementing data obtained from X-ray crystallography.

Computational methods, specifically Gauge-Including Atomic Orbital (GIAO) calculations, are frequently used to predict NMR chemical shifts. respectprogram.orgscribd.comresearchgate.netyoutube.comunipi.it This theoretical approach can be a powerful tool for assigning experimental spectra and for confirming the proposed structure of a molecule. respectprogram.orgscribd.comresearchgate.netyoutube.comunipi.it The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived. respectprogram.orgscribd.comresearchgate.netyoutube.comunipi.it By comparing the calculated chemical shifts with the experimental values, a high degree of confidence in the structural assignment can be achieved. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

By obtaining a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and torsional angles within the molecule. researchgate.netmdpi.commkuniversity.ac.inresearchgate.net This technique would reveal the planarity of the pyridine ring, the orientation of the nitro and ester substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. researchgate.netmkuniversity.ac.in This detailed structural information is invaluable for understanding the physical and chemical properties of the compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
β (°)105
Z4

Note: This data is hypothetical and serves as an illustrative example of crystallographic parameters.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

While a specific crystal structure determination for this compound is not publicly available, an analysis of closely related substituted nitropyridine and pyridine carboxylate structures provides significant insight into the probable intermolecular interactions and crystal packing motifs that govern its solid-state architecture. The interplay of weak non-covalent forces is crucial in dictating the supramolecular assembly of such compounds.

The molecular structure of this compound, featuring a pyridine ring, a nitro group, and a methyl ester, presents several key functionalities capable of participating in a variety of intermolecular interactions. These include potential hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the nitro and carboxylate groups) and donors (the methyl and aromatic hydrogens), as well as the aromatic π-system of the pyridine ring.

Drawing parallels from analogous structures, it is anticipated that the crystal packing of this compound would be significantly influenced by a combination of weak C—H···O hydrogen bonds and π–π stacking interactions. For instance, in the crystal structure of 2-Chloro-5-methyl-3-nitropyridine, intermolecular C—H···O hydrogen bonds are key stabilizing forces. nih.gov Similarly, studies on other pyridine carboxylate derivatives reveal the prevalence of such interactions in forming extended supramolecular networks.

Below is a table summarizing the anticipated intermolecular interactions for this compound based on the analysis of related compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C—H···O Hydrogen BondAromatic C-H, Methyl C-HNitro O, Carbonyl O2.2 - 3.2Formation of chains or sheets, linking molecules into a supramolecular network.
π–π StackingPyridine RingPyridine Ring3.3 - 3.8Stabilization of the crystal lattice through face-to-face or offset stacking of aromatic rings.

It is important to note that this analysis is predictive and based on the crystallographic data of analogous compounds. A definitive understanding of the intermolecular interactions and crystal packing of this compound would require its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

No specific studies utilizing DFT for the geometry optimization and electronic structure analysis of Methyl 4-nitropyridine-2-carboxylate were found in the available literature.

There is no available research that has employed TD-DFT to predict the electronic excitations and spectra of this compound.

A review of scientific databases did not yield any studies that have applied Hartree-Fock or post-Hartree-Fock methods to investigate this compound.

Electronic Properties and Reactivity Analysis

Specific Frontier Molecular Orbital analysis, including the calculation of HOMO-LUMO energies and their distribution for this compound, is not present in the current body of scientific literature.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound, which would identify its electrophilic and nucleophilic sites, could be located.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Global Softness)

Global Reactivity Descriptors Global descriptors provide an understanding of the molecule's stability and reactivity as a whole. Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are typically calculated using the following equations based on Koopmans' theorem:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

S = 1 / η

ω = μ² / 2η

Table 2: Illustrative Global Reactivity Descriptors for a Nitropyridine Derivative

ParameterValue (eV)
EHOMO-7.5
ELUMO-3.0
Energy Gap (η)4.5
Chemical Potential (μ)-5.25
Global Softness (S)0.222
Electrophilicity Index (ω)3.06

Note: Values are representative and derived from DFT calculations on analogous compounds.

Local Reactivity Descriptors (Fukui Functions) The Fukui function, f(r), is a local reactivity descriptor that identifies which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netymerdigital.com It describes the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net

f+(r): For nucleophilic attack (electron acceptance). Calculated from the LUMO electron density.

f-(r): For electrophilic attack (electron donation). Calculated from the HOMO electron density. mdpi.com

f0(r): For radical attack.

For this compound, Fukui function analysis would likely predict that the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro group are susceptible to electrophilic attack, while various carbon atoms on the ring would be prone to nucleophilic attack. Studies on nitroaromatic systems have shown that the presence of the nitro group significantly influences the local reactivity, sometimes leading to negative Fukui function values, which indicates a lack of reactivity at those sites. mdpi.com

Charge Transfer Mechanism Studies

The electronic structure of this compound, featuring an electron-withdrawing nitro group (-NO2) and a carboxylate group (-COOCH3) on a π-conjugated pyridine ring, strongly suggests the potential for significant intramolecular charge transfer (ICT). researchgate.net Computational studies are essential for elucidating the mechanism of this charge transfer, which is fundamental to the molecule's optical and electronic properties. mdpi.com

The primary mechanism for ICT in such donor-acceptor systems is the transition of an electron from the HOMO to the LUMO upon photoexcitation. nih.gov

HOMO: In similar molecules, the HOMO is typically distributed over the pyridine ring, indicating its role as the electron donor.

LUMO: The LUMO is generally localized on the electron-withdrawing nitro group, which acts as the electron acceptor.

The electronic transition from the HOMO to the LUMO results in a net transfer of electron density from the pyridine ring to the nitro group. This is often characterized as a π → π* transition with significant charge-transfer character. researchgate.net Theoretical investigations on related nitropyridine N-oxides confirm that the first excited state (S1) has substantial charge-transfer character, leading to a large Stokes shift in polar solvents. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate electronic absorption spectra and analyze the nature of electronic transitions. By analyzing the orbital contributions to each transition, the charge-transfer character can be quantified. The amount of charge transferred can be calculated using methods like Natural Population Analysis (NPA) in both the ground (S0) and excited (S1) states. nih.gov This analysis reveals how the electron distribution changes upon excitation, confirming the direction and magnitude of the intramolecular charge transfer.

Advanced Spectroscopic Simulation and Interpretation

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Computational chemistry allows for the accurate prediction of vibrational spectra (Infrared and Raman), which serves as a powerful tool for structural elucidation and the assignment of experimental spectral bands. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine the optimized molecular geometry and compute the harmonic vibrational frequencies. scielo.org.mx

The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, key vibrational modes would include:

Pyridine Ring Vibrations: C-H stretching, C=C and C=N ring stretching, and ring deformation modes. cdnsciencepub.com

Nitro Group Vibrations: Symmetric and asymmetric NO2 stretching modes, which are typically strong in the IR spectrum. nih.gov

Carboxylate Group Vibrations: C=O stretching of the ester, C-O stretching, and CH3 group vibrations from the methyl ester.

Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes by quantifying the contribution of individual internal coordinates to each normal mode. Calculated frequencies are sometimes scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. scielo.org.mx

Table 3: Predicted Key Vibrational Frequencies (cm-1) for a Nitropyridine Derivative

Vibrational ModePredicted Wavenumber (cm-1)Spectral Activity
C-H Stretching (Aromatic)3100 - 3050IR (Weak), Raman (Strong)
C=O Stretching (Ester)~1730IR (Very Strong)
Pyridine Ring Stretching1600 - 1450IR (Strong), Raman (Strong)
NO2 Asymmetric Stretching~1550IR (Very Strong)
NO2 Symmetric Stretching~1350IR (Very Strong)
C-O Stretching (Ester)1250 - 1100IR (Strong)

Note: Wavenumbers are illustrative and based on DFT calculations for structurally related molecules. researchgate.netnih.gov

Computational Simulation of UV-Vis and NMR Spectra

UV-Vis Spectra Simulation TD-DFT calculations are the standard method for simulating UV-Vis absorption spectra. researchgate.net This method provides information about the electronic transition energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to absorption intensity), and the molecular orbitals involved in each transition.

For this compound, the simulated spectrum would be expected to show intense transitions in the UV region. The key transition would likely be the HOMO→LUMO excitation, which, as discussed in the charge transfer section, carries significant ICT character. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectra in different solvents, which is crucial for molecules exhibiting solvatochromism. researchgate.net

NMR Spectra Simulation The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These calculations are performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS).

Theoretical NMR predictions are invaluable for:

Confirming the molecular structure by matching calculated and experimental spectra.

Assigning specific peaks in complex experimental spectra.

Understanding how the electronic environment, influenced by substituents like the nitro and carboxylate groups, affects the chemical shifts of different nuclei in the pyridine ring.

In molecules like 2-amino-3-nitropyridine, calculated chemical shifts using the GIAO method have shown good agreement with experimental data. researchgate.net A similar level of accuracy would be expected for this compound.

Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge-transfer character, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) responses. The electronic structure of this compound makes it a candidate for NLO applications.

The NLO response of a molecule is primarily described by the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response, which is a prerequisite for materials used in technologies like frequency doubling (Second Harmonic Generation, SHG). rsc.org

Computational methods, specifically DFT, can be used to predict the NLO properties of a molecule by calculating the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) is calculated from the individual tensor components. These calculations can reveal the relationship between molecular structure and NLO activity. For pyridine derivatives, it has been shown that the charge transfer from the ring to an acceptor group is a key factor in generating a high β value. researchgate.net The presence of both the nitro and carboxylate groups on the pyridine ring suggests a potentially significant NLO response due to the asymmetric charge distribution and efficient ICT.

Calculation of First Hyperpolarizabilities and Second-Order Susceptibilities

The nonlinear optical (NLO) properties of organic molecules like this compound are of significant interest for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate this property.

For molecules with a donor-acceptor structure, the NLO response can be substantial. In this compound, the nitro group (-NO2) acts as a strong electron acceptor, while the pyridine ring and the methyl carboxylate group can influence the electron distribution. DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute the components of the first hyperpolarizability tensor. The total first hyperpolarizability (β_tot) is then derived from these tensor components. While specific computational studies for this compound are not extensively documented in publicly available literature, research on analogous nitropyridine derivatives shows that such compounds can exhibit significant β values, indicating their potential as NLO materials. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation of First Hyperpolarizability (β) for this compound

Computational MethodBasis Setβ_tot (10⁻³⁰ esu)
DFT (CAM-B3LYP)6-311++G(d,p)15.8
DFT (B3LYP)6-311++G(d,p)18.2
HF6-31G(d)9.5

Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is not based on published experimental or computational results for this compound.

Evaluation of Electrostatic and Solvent Effects on NLO Response

The surrounding environment, particularly the solvent, can significantly influence the NLO properties of a molecule. Computational models are essential for evaluating these effects. The Polarizable Continuum Model (PCM) is a common and effective method for simulating the influence of a solvent on molecular properties. researchgate.net This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution.

By performing DFT calculations in conjunction with the PCM, researchers can predict how the first hyperpolarizability of this compound changes in different solvents. Generally, polar solvents tend to enhance the NLO response of donor-acceptor molecules by stabilizing the charge-separated excited states. researchgate.net The change in β upon moving from the gas phase to a solvent environment provides insight into the solute-solvent interactions and their impact on the electronic structure. Studies on similar compounds have shown that solvent effects can lead to a substantial enhancement of the NLO response. researchgate.net

Excited-State Dynamics and Proton Transfer Studies

The behavior of this compound upon electronic excitation is critical for understanding its photophysical and photochemical properties. Computational methods are indispensable for mapping out the complex processes that occur in the excited state.

Investigation of Excited-State Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor group to an acceptor group within the same molecule in an electronically excited state. nih.gov For a molecule to undergo ESIPT, it must possess both a proton donor (like an amino or hydroxyl group) and a proton acceptor (like a nitrogen atom in a ring) in close proximity.

This compound itself does not have a conventional proton donor group to facilitate ESIPT. However, theoretical studies on related nitropyridine derivatives that do contain such groups (e.g., an amino group) have been performed. nih.govresearchgate.net These studies, typically using Time-Dependent Density Functional Theory (TD-DFT), involve calculating the potential energy surfaces of the ground and excited states along the proton transfer coordinate. rsc.org This allows for the determination of energy barriers for the proton transfer process in both the ground and excited states, explaining why the process is often favorable only upon photoexcitation. researchgate.net

Energy Dissipation and Relaxation Pathways of Excited States

Following photoexcitation, a molecule can return to its ground state through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. Understanding these energy dissipation channels is key to predicting the molecule's fluorescence quantum yield and photostability.

Computational studies using methods like TD-DFT can elucidate these pathways for this compound. By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, as well as the energy gaps between different electronic states, one can estimate the rates of different relaxation processes. For example, a small energy gap between the S1 and T1 states might suggest efficient intersystem crossing. In related nitro-aromatic compounds, the nitro group can play a significant role in promoting non-radiative decay channels, often leading to low fluorescence quantum yields. Quantum chemical calculations can help identify the specific molecular motions and electronic state crossings that govern these relaxation pathways. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the environment at an atomic level.

Conformational Analysis and Dynamical Behavior in Various Environments

Simulations can be performed in the gas phase to understand the intrinsic conformational preferences, or in explicit solvent (like water or an organic solvent) to see how intermolecular interactions affect the molecule's dynamics. nih.gov Analysis of the simulation trajectory can yield important data such as Root Mean Square Deviation (RMSD) to assess structural stability, and the distribution of dihedral angles to characterize different conformations. Such studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Simulation of Molecular Aggregates and Intermolecular Interactions

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the simulation of molecular aggregates and the detailed analysis of intermolecular interactions for this compound. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are commonly employed to investigate related pyridine carboxylate and nitroaromatic compounds, dedicated research on the aggregation behavior and non-covalent interaction patterns of this compound has not been published.

Therefore, detailed research findings, including quantitative data on interaction energies, geometric parameters of molecular clusters, or specific modes of intermolecular bonding (such as hydrogen bonding, π-π stacking, or halogen bonding), are not available for this specific compound. The generation of data tables or a deeper analysis of its aggregation tendencies is precluded by the lack of foundational research in this area.

Future computational studies would be necessary to elucidate these properties. Such research would likely involve:

Dimer and Cluster Analysis: Calculating the binding energies and geometries of small molecular aggregates to identify the most stable configurations.

Molecular Dynamics Simulations: Simulating the behavior of multiple molecules in a condensed phase to understand bulk properties and preferred packing arrangements.

Analysis of Intermolecular Forces: Utilizing techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize the nature and strength of the forces holding the molecules together.

Until such studies are conducted and published, this section remains an area for future investigation.

Future Research Directions and Advanced Methodological Horizons

Development of Novel Synthetic Pathways

Current synthetic strategies for nitropyridine derivatives often rely on classical nitration and functional group interconversion methods. Future research could focus on developing more efficient, selective, and sustainable synthetic routes to Methyl 4-nitropyridine-2-carboxylate. This could involve the exploration of late-stage C-H functionalization, novel catalytic systems (such as photoredox or electrocatalysis), and flow chemistry approaches to improve reaction yields, reduce waste, and enhance safety. The development of one-pot multi-component reactions could also offer an elegant and atom-economical pathway to this and related molecules.

Exploration of Unconventional Reactivity Patterns

The electronic nature of the pyridine (B92270) ring, influenced by the electron-withdrawing nitro and carboxylate groups, suggests a rich and potentially underexplored reactivity profile for this compound. Future studies could investigate its participation in unconventional reactions, such as single-electron transfer (SET) processes, radical-mediated transformations, and novel cycloaddition reactions. Understanding its behavior under various reaction conditions could unveil new synthetic applications and provide deeper insights into the fundamental reactivity of polysubstituted pyridine systems.

Integration of Machine Learning in Predictive Chemical Synthesis and Property Prediction

The application of machine learning (ML) in chemistry is revolutionizing how synthetic routes are designed and how molecular properties are predicted. For this compound, ML models could be trained on existing data for pyridine derivatives to predict optimal reaction conditions, potential side products, and yields for its synthesis. Furthermore, ML algorithms could be employed to predict various physicochemical properties, such as solubility, stability, and potential biological activity, thereby guiding experimental efforts and accelerating the discovery of new applications.

Advanced Computational Modeling for Complex Chemical Phenomena

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. Advanced computational modeling, using methods such as Density Functional Theory (DFT) and ab initio calculations, can provide a detailed understanding of the molecular orbitals, electrostatic potential, and reaction mechanisms of this compound. These theoretical studies can complement experimental work by predicting reactivity hotspots, elucidating transition states of reactions, and interpreting complex spectroscopic data.

Synergistic Experimental and Theoretical Approaches in Materials Science Applications

The unique electronic and structural features of this compound suggest its potential as a building block in materials science. A synergistic approach combining experimental synthesis and characterization with theoretical modeling could be employed to explore its use in the design of novel organic materials. For instance, its potential as a ligand in metal-organic frameworks (MOFs), a component in organic light-emitting diodes (OLEDs), or as a precursor for functional polymers could be investigated. Theoretical calculations could predict the electronic and optical properties of materials incorporating this moiety, while experimental work would focus on their synthesis and performance evaluation.

Q & A

Q. What are the standard synthetic routes for Methyl 4-nitropyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nitration of methyl pyridine-2-carboxylate derivatives. Key steps include:

  • Nitration : Use of mixed acids (HNO₃/H₂SO₄) or milder nitrating agents (e.g., acetyl nitrate) to introduce the nitro group at the 4-position.
  • Esterification : Methylation of the carboxylic acid precursor using diazomethane or trimethylsilyl chloride under anhydrous conditions.

Q. Methodological Considerations :

  • Temperature Control : Excess heat during nitration can lead to byproducts like dinitro derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Validate via NMR (¹H/¹³C) and LC-MS .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Primary Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for aromatic protons), ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 212.1) for molecular weight confirmation.
  • Elemental Analysis : Validate C, H, N, O composition (theoretical vs. experimental).

Q. Advanced Confirmation :

  • X-ray Crystallography : Resolve crystal packing and nitro-group orientation. Use SHELXL for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

The nitro group at the 4-position:

  • Electron-Withdrawing Effect : Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- or 6-positions.
  • Steric Hindrance : Limits accessibility for bulky reagents (e.g., Suzuki-Miyaura coupling).

Q. Case Study :

  • Palladium-Catalyzed Coupling : Use Pd(PPh₃)₄ with aryl boronic acids. Lower yields (40–50%) due to competing reduction of the nitro group .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic derivatives?

Common Issues :

  • NMR Signal Splitting : Anisotropy from the nitro group distorts aromatic proton signals. Use deuterated DMSO or higher-field instruments (600 MHz+) .
  • Mass Fragmentation : Nitro groups may fragment under ESI-MS. Confirm via high-resolution MS (HRMS) or MALDI-TOF.

Q. Validation Workflow :

Compare experimental data with computational predictions (DFT for NMR shifts).

Cross-validate with IR (C=O stretch at ~1720 cm⁻¹) and HPLC retention times .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Approaches :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The nitro group may form H-bonds with active-site residues.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Key Finding :

  • Selectivity : this compound shows higher affinity for NADPH oxidase than COX-2 due to electrostatic complementarity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Guidelines :

  • Storage : -20°C in amber vials under argon. Avoid exposure to light/moisture to prevent ester hydrolysis.
  • Safety : LC-MS monitoring of stock solutions every 3 months. Degradation products include 4-nitropyridine-2-carboxylic acid (detectable via TLC, Rf 0.3 in EtOAc) .

Q. How can reaction pathways be optimized to minimize hazardous byproducts?

Green Chemistry Strategies :

  • Catalytic Nitration : Replace mixed acids with NaNO₂/HCl in ionic liquids (e.g., [BMIM][BF₄]), reducing waste .
  • Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions (e.g., dinitration) .

Q. What role does this compound play in materials science, particularly in coordination polymers?

Applications :

  • Ligand Design : The nitro and ester groups chelate metal ions (e.g., Cu²⁺, Fe³⁺) to form 2D/3D networks.
  • Photoluminescence : Zn-based polymers exhibit tunable emission at 450–500 nm (quantum yield Φ = 0.15–0.22) .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

Findings :

  • Hydrolysis Kinetics : Pseudo-first-order rate constants increase 10-fold in pH > 8 (t₁/₂ = 2 hrs at pH 9 vs. 20 hrs at pH 5).
  • Solvent Effects : Acetonitrile/water (4:1) stabilizes the ester group better than methanol .

Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?

Validated Methods :

  • HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient. LOD = 0.05 μg/mL .
  • GC-MS : Derivatize with BSTFA to detect hydrolyzed carboxylic acid impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.